molecular formula C8H12O B155133 2-Cyclohexylideneacetaldehyde CAS No. 1713-63-9

2-Cyclohexylideneacetaldehyde

Cat. No.: B155133
CAS No.: 1713-63-9
M. Wt: 124.18 g/mol
InChI Key: WJMVPTHPBIDWHB-UHFFFAOYSA-N
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Description

2-Cyclohexylideneacetaldehyde is a chemical compound with the molecular formula C8H12O. It belongs to a class of organic compounds characterized by a cyclohexylidene group directly bound to an acetaldehyde functional group. This structure makes it a valuable and versatile intermediate in various organic synthesis pathways. The aldehyde group is highly reactive and serves as a key handle for further chemical transformations, including nucleophilic addition and reductive amination, allowing researchers to build more complex molecular architectures. While specific data on this exact compound is limited, its close structural analogues, such as 2-(3,3-dimethylcyclohexylidene)acetaldehyde, have documented significance in industrial and academic research. These analogues are noted for their role as intermediates in the creation of pharmaceuticals and agrochemicals (citation:4). Furthermore, compounds within this chemical family are of significant interest in the flavor and fragrance industry, where they can contribute to specific scent profiles (citation:4). Another prominent application for aldehydes of this type is in the development of insect pheromones for integrated pest management strategies. Aldehyde-functionalized pheromones are essential in biological pesticides and for trapping pests, supporting sustainable agricultural research (citation:6). The synthesis of related cyclic compounds can involve advanced methods like the reductive ozonolysis of olefins, highlighting the sophisticated techniques relevant to this chemical space (citation:7). This product is intended for research purposes as a building block in synthetic chemistry and for analytical method development. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylideneacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVPTHPBIDWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456047
Record name 2-cyclohexylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-63-9
Record name 2-cyclohexylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Direct and Indirect Synthetic Routes

The Wittig reaction and its variants are powerful and widely used methods for forming the carbon-carbon double bond in 2-Cyclohexylideneacetaldehyde by reacting a carbonyl compound, typically cyclohexanone (B45756), with a phosphorus ylide. wikipedia.orgpressbooks.pub This approach benefits from the reliable placement of the double bond, avoiding the formation of constitutional isomers that can occur in other alkene syntheses. pressbooks.pub The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide. pressbooks.pub

The classical Wittig reaction involves an ylide generated by deprotonating a triphenylphosphonium salt with a strong base. libretexts.org While broadly applicable, these protocols can present challenges. The stereochemical outcome (Z- or E-alkene) depends on the nature of the ylide and the reaction conditions. organic-chemistry.org Furthermore, the removal of the triphenylphosphine oxide byproduct from the reaction mixture can be notoriously difficult. mcmaster.ca For the synthesis of this compound, more efficient modified Wittig procedures are now favored over these classical methods.

Table 1: Wittig-Type Synthesis of this compound

Reactant 1Reactant 2 (Ylide Precursor)BaseSolventKey ConditionsYieldReference
CyclohexanoneDiethyl 2-(cyclohexylamino)vinylphosphonateSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)Initial reaction at 0-5°C, followed by hydrolysis with oxalic acid.83% orgsyn.org

To address the shortcomings of classical triphenylphosphine-based reagents, ylides derived from trialkylphosphines have been developed. mcmaster.ca These trialkylphosphoranylides offer distinct advantages, including high (E)-stereoselectivity in olefination reactions with aldehydes. mcmaster.ca A significant practical benefit is that the resulting short-chain trialkylphosphine oxides are water-soluble, which greatly simplifies their removal during the reaction workup compared to the extraction- and chromatography-intensive removal of triphenylphosphine oxide. mcmaster.ca

A modern frontier in olefination chemistry is the development of catalytic versions of the Wittig reaction. organic-chemistry.org Organocatalysis aims to make the process more efficient and sustainable by using small organic molecules to catalyze the reaction. researchgate.net Research in this area focuses on in-situ recycling of the phosphine (B1218219) oxide byproduct, which would reduce waste and reagent load. researchgate.net This has led to the development of Wittig reactions that can proceed under exceptionally mild conditions, including in aqueous media and even within living cells for bioorthogonal applications. mcmaster.ca

Before the widespread adoption of the Wittig reaction, this compound was synthesized via condensation reactions, though often with limited success. orgsyn.org These routes typically involve the condensation of cyclohexanone with an acetaldehyde (B116499) equivalent, followed by dehydration.

A notable multi-step synthesis utilizes the Kröhnke method. acs.orgacs.org This pathway begins with the condensation of cyclohexanone and acetylene (B1199291) to form 1-ethinylcyclohexanol. This intermediate is then subjected to a series of transformations to yield the final α,β-unsaturated aldehyde. acs.orgacs.org

Table 2: Synthesis of this compound via Condensation Strategy

StepReactionKey IntermediateReference
1Condensation of cyclohexanone with acetylene.1-Ethinylcyclohexanol acs.orgacs.org
2Partial hydrogenation of the alkyne.1-Vinylcyclohexanol (B155736) acs.orgacs.org
3Treatment with phosphorus tribromide to form the rearranged bromide.β-Cyclohexylideneethyl bromide acs.orgacs.org
4Formation of the pyridinium (B92312) salt.N-(β-Cyclohexylideneethyl)pyridinium bromide acs.orgacs.org
5Kröhnke reaction with p-nitrosodimethylaniline followed by hydrolysis.This compound acs.orgacs.org

An alternative synthetic route is the oxidation of a precursor alcohol, β-cyclohexylideneethanol. acs.org This approach relies on the availability of the precursor, which can be formed from the partial reduction of 1-ethinylcyclohexanol. acs.org

Classical methods for this oxidation have employed stoichiometric oxidants like chromic acid. acs.org However, modern organic synthesis favors catalytic methods due to their increased efficiency and reduced environmental impact. semanticscholar.org Transition metal catalysts are highly effective for the aerobic oxidation of alcohols to aldehydes. diva-portal.org For instance, palladium (Pd) nanocatalysts have been shown to be highly efficient and recyclable for the oxidation of a wide range of primary and secondary alcohols to the corresponding aldehydes and ketones, representing a greener alternative to older stoichiometric reagents. diva-portal.org

Transition Metal-Catalyzed Oxidations

Palladium-Catalyzed Systems (e.g., Wacker-type)

The Wacker-Tsuji oxidation, a palladium(II)-catalyzed process, is a prominent method for the conversion of alkenes to aldehydes and ketones. alfa-chemistry.comnih.gov This reaction typically involves the use of palladium(II) chloride and a co-oxidant like copper(II) chloride, with oxygen from the air serving as the ultimate oxidant to regenerate the Pd(II) catalyst. alfa-chemistry.com While the Wacker oxidation of terminal olefins commonly yields methyl ketones following Markovnikov's rule, the synthesis of aldehydes, including α,β-unsaturated aldehydes, is also achievable. alfa-chemistry.com For instance, 1,3-butadiene (B125203) can be oxidized to produce α,β-unsaturated aldehydes. alfa-chemistry.com

The regioselectivity of the Wacker oxidation can be influenced by directing groups. A hydroxyl group, for example, can direct the palladium catalyst to a specific position, influencing the outcome of the reaction. acs.orgorganic-chemistry.org This directed approach has been utilized in the one-pot synthesis of β-substituted and β,β-disubstituted α,β-unsaturated methyl ketones from homoallyl alcohols. acs.orgorganic-chemistry.org This process involves a sequential PdCl₂/CrO₃-promoted Wacker process followed by an acid-mediated dehydration. acs.orgorganic-chemistry.org

The mechanism of the Wacker oxidation involves the formation of an electrophilic palladium-π-complex, which is then attacked by a nucleophile, typically water. alfa-chemistry.com However, other nucleophiles, such as alcohols and amines, can also participate in the reaction, leading to oxidative cyclization if these functional groups are present within the substrate molecule. alfa-chemistry.comnih.gov Asymmetric versions of the Wacker-type cyclization have been developed using chiral ligands, enabling the synthesis of chiral heterocyclic compounds. nih.govsioc-journal.cn Mechanistic studies, including computational investigations, have been conducted to understand the regio- and stereocontrol in palladium-catalyzed reactions, such as the arylation of α,β-unsaturated aldehydes. acs.orgchemrxiv.org

Isomerization-Oxidation Sequences

The synthesis of α,β-unsaturated aldehydes can be achieved through isomerization-oxidation sequences. For example, propargyl vinyl ketones have been shown to undergo isomerization followed by cyclization to form α-methylene cyclopentenones when treated with silica (B1680970) gel. nih.gov Another approach involves the copper-catalyzed oxidation and isomerization of certain alcohols to yield enals. nih.gov

Electrochemical methods have also been developed for the transformation of α,β-unsaturated aldehydes into other carboxylic acid derivatives through a sequence of cyanosilylation, isomerization, and nucleophilic addition. acs.org This method is notable for its sustainability, as it proceeds with a catalytic amount of electricity. acs.org The reaction mechanism involves the formation of a silyl (B83357) enol ether intermediate through isomerization, which is then converted to the final product. acs.org

Furthermore, the isomerization of vinylidenecyclopropanes can produce dimethylenecyclopropane aldehydes, which can be further transformed into other cyclic structures. researchgate.net The isomerization of α,β-unsaturated aldehydes can also be promoted by an electrogenerated base (EGB), leading to the formation of silyl enol ethers that can be subsequently converted to esters. acs.org

Alpha-Functionalization Approaches for α,β-Unsaturated Aldehydes

α-Functionalized α,β-unsaturated aldehydes are a significant class of compounds with wide applications in organic synthesis. mdpi.comnih.govnih.gov Various methods have been developed for their synthesis, focusing on the introduction of a functional group at the α-position of the unsaturated aldehyde. mdpi.comnih.govnih.gov

Retro-Hetero-Diels-Alder Synthesis

The retro-Diels-Alder reaction, the reverse of the [4+2] cycloaddition, can be a powerful tool in organic synthesis. wikipedia.orgwikipedia.org It is particularly useful when a driving force, such as the formation of a stable molecule like carbon dioxide or nitrogen, makes the reverse reaction favorable. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing functionalized aldehydes, a hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, can be followed by a retro-Diels-Alder reaction. wikipedia.orgorganic-chemistry.org

This tandem inverse-electron-demand hetero-Diels-Alder (ihDA) followed by a retro-Diels-Alder (rDA) reaction sequence is a highly efficient method for synthesizing highly functionalized nitrogen heteroaromatics. rsc.org This approach offers high atom economy and regioselectivity. rsc.org For example, the reaction of pyrones with alkynes can proceed through a Diels-Alder/retro-Diels-Alder sequence to generate highly substituted aromatic compounds with the release of carbon dioxide. masterorganicchemistry.com This strategy has been applied to the synthesis of various complex molecules. masterorganicchemistry.com

Other Selective Functionalization Methods

Beyond the retro-Diels-Alder approach, other methods for the selective α-functionalization of α,β-unsaturated aldehydes exist. Organocatalysis has emerged as a powerful tool for these transformations. mdpi.comnih.gov For instance, α-methylenation of aldehydes in the presence of catalysts like pyrrolidine (B122466)/propionic acid can yield α-substituted acroleins. mdpi.comnih.gov

Palladium-catalyzed dehydrogenation offers another route to α,β-unsaturated compounds. researchgate.net This method has been applied to the synthesis of α,β-unsaturated imines from aliphatic amides. researchgate.net Mechanistic studies suggest a Pd(0)/Pd(II) catalytic cycle involving an α,β-desaturation step. researchgate.net

Visible-light-promoted organocatalytic aerobic oxidation provides a straightforward protocol for synthesizing α,β-unsaturated ketones and aldehydes from their corresponding silyl enol ethers, using an inexpensive organic dye as a photosensitizer. rsc.org

Acetaldehyde Surrogate Strategies in Synthesis

Due to the high reactivity and volatility of acetaldehyde, its direct use in synthesis can be challenging. nih.gov To overcome these difficulties, various acetaldehyde surrogates have been developed. These surrogates are stable compounds that can be converted into acetaldehyde or an acetaldehyde equivalent under specific reaction conditions. nih.govresearchgate.net

One such surrogate involves an aldehyde with a cyclohexa-2,5-dienyl group in the α-position. nih.govresearchgate.net This surrogate is stable and can be used in reactions like the enantioselective Michael addition to nitroalkenes. nih.govresearchgate.net The cyclohexa-2,5-dienyl group can then be removed under mild conditions using a Lewis acid, liberating the product formally derived from acetaldehyde. nih.govresearchgate.net This strategy avoids the need for a large excess of the volatile acetaldehyde. nih.gov

Epoxides have also been employed as aldehyde surrogates. nih.gov In the presence of hexafluoroisopropanol (HFIP), epoxides can undergo a Meinwald rearrangement to generate unstable aldehydes in situ, which can then react with a nucleophile in a subsequent transformation, such as an oxa-Pictet-Spengler reaction. nih.gov This approach allows for the synthesis of complex molecules with a wide range of functional groups. nih.gov

Mechanistic Investigations of Formation Reactions

The formation of this compound and related α,β-unsaturated aldehydes proceeds through various mechanisms depending on the synthetic methodology employed.

In palladium-catalyzed systems , such as the Wacker oxidation, the mechanism generally involves the nucleophilic attack of water on a palladium-alkene π-complex, followed by β-hydride elimination. alfa-chemistry.comscispace.com However, the regioselectivity can be complex, and different pathways, including allylic C-H bond cleavage, can compete. scispace.com Detailed mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding and controlling the outcomes of these reactions. acs.orgchemrxiv.org For instance, in the palladium-catalyzed arylation of α,β-unsaturated aldehydes, the reaction is believed to proceed through the isomerization of various palladium intermediates followed by reductive elimination. acs.org Similarly, in the arylation of α,β-unsaturated ketones, the mechanism involves oxidative addition, transmetalation, deprotonation/protonation, and reductive elimination steps. chemrxiv.org

For isomerization-oxidation sequences , the mechanism is highly dependent on the specific reagents and conditions. In the electrochemical conversion of α,β-unsaturated aldehydes, the process is initiated by cyanosilylation, followed by an isomerization to a silyl enol ether, which is then hydrolyzed and further reacts. acs.org The isomerization can be promoted by an electrogenerated base. acs.org In other cases, such as the silica gel-mediated cyclization of propargyl vinyl ketones, the mechanism involves an initial isomerization followed by an intramolecular cyclization. nih.gov

The mechanism of the retro-hetero-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, a concerted pericyclic process. wikipedia.org The favorability of the retro reaction is often driven by the formation of highly stable products, such as aromatic rings and gaseous molecules like carbon dioxide. masterorganicchemistry.com

In α-functionalization reactions , the mechanisms vary widely. Organocatalytic reactions often proceed through the formation of enamine or iminium ion intermediates. Palladium-catalyzed dehydrogenation reactions can involve a Pd(0)/Pd(II) catalytic cycle with steps like oxidative H-F elimination and α,β-desaturation. researchgate.net

Understanding these intricate mechanistic pathways is fundamental for the rational design of new synthetic methods and for optimizing existing ones to achieve higher efficiency, selectivity, and broader substrate scope in the synthesis of this compound and other valuable α,β-unsaturated aldehydes.

Reaction Mechanism Elucidation

A key synthetic route to this compound is a modified Horner-Wadsworth-Emmons reaction. The mechanism for this synthesis can be broken down into the following key stages:

Ylide Formation : The process begins with the deprotonation of diethyl cyanomethylphosphonate by a strong base, such as sodium hydride (NaH). This abstraction of a proton generates a phosphonate (B1237965) ylide, which is a reactive intermediate.

Nucleophilic Attack : The generated phosphonate ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This leads to the formation of a nitrile intermediate.

Reduction : The nitrile intermediate is then reduced to the final aldehyde product, this compound. A common reducing agent for this step is Diisobutylaluminium hydride (DIBAL-H).

In its subsequent reactions, this compound typically functions as an electrophile. For instance, in organocatalytic reactions, it can react with amines to form dienamines. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Computational chemistry plays a significant role in elucidating these mechanisms. Density Functional Theory (DFT) calculations, using methods like B3LYP/6-31G*, are employed to model the transition states of the reaction. This modeling helps in understanding the energy barriers of different pathways and the geometry of the intermediates, providing a deeper insight into the reaction mechanism. Furthermore, molecular orbital analysis, specifically the examination of HOMO-LUMO energy gaps, can predict the compound's behavior as an electron-deficient dienophile, which is critical for understanding its efficiency in cycloaddition reactions.

Table 1: Key Steps in a Horner-Wadsworth-Emmons Synthesis of this compound

StepReactantsKey Intermediate/ProductReagents
Ylide FormationDiethyl cyanomethylphosphonatePhosphonate ylideSodium hydride (NaH)
Nucleophilic AttackPhosphonate ylide, CyclohexanoneNitrile intermediate-
ReductionNitrile intermediateThis compoundDIBAL-H

Stereochemical Control and Regioselectivity in Synthetic Pathways

Stereochemical Control

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of synthesis, as different stereoisomers can have distinct properties. numberanalytics.com Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. numberanalytics.com Strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions. numberanalytics.comethz.ch A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org

In the context of synthesizing molecules with multiple stereocenters, controlling the relative and absolute stereochemistry is paramount. ethz.ch For prochiral molecules, which have a plane of symmetry, a single reaction can create a chiral center, potentially leading to a mixture of enantiomers. numberanalytics.com Effective stereochemical control ensures that only the desired stereoisomer is formed.

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. masterorganicchemistry.com This is particularly relevant when unsymmetrical reactants can combine in different orientations. masterorganicchemistry.com For example, in the Diels-Alder reaction involving an unsymmetrical diene and an unsymmetrical dienophile, multiple regioisomers are possible. masterorganicchemistry.com The observed product distribution is often governed by the electronic properties of the reactants. masterorganicchemistry.com

In the synthesis and reactions of this compound, both stereochemical and regiochemical control are important considerations.

Regioselectivity in Cycloadditions : As an α,β-unsaturated aldehyde, this compound can act as a dienophile in Diels-Alder reactions. Its reactivity and the regioselectivity of the cycloaddition are influenced by the electronic nature of the diene. Computational methods like Density Functional Theory (DFT) can be used to model the transition states and predict the regiochemical outcome of such reactions.

Stereoselective Reductions : The reduction of the aldehyde group in this compound can potentially create a new stereocenter. The use of chiral reducing agents or catalysts can lead to the selective formation of one enantiomer of the corresponding alcohol, 2-cyclohexylideneethanol.

The development of synthetic methods that provide high levels of both stereocontrol and regioselectivity is a key area of research. This often involves the careful selection of substrates, reagents, and reaction conditions. For instance, in reactions leading to substituted imidazolidinones, adjusting the amount of acid catalyst was found to improve regioselectivity significantly. nih.gov Quantum chemistry calculations can rationalize the observed regioselectivity by comparing the energies of different transition states, with the product distribution often favoring the pathway with the lower activation energy. nih.gov

Table 2: Factors Influencing Selectivity in the Synthesis and Reactions of this compound

Type of SelectivityInfluencing FactorExample ApplicationMethod of Analysis/Prediction
Regioselectivity Electronic properties of reactantsDiels-Alder ReactionDensity Functional Theory (DFT) calculations
Stereoselectivity Chiral reagents/catalystsAsymmetric reduction of the aldehydeUse of chiral reducing agents
Regioselectivity Reaction conditions (e.g., catalyst concentration)Formation of heterocyclic compoundsExperimental optimization and kinetic studies nih.gov

Reactivity and Transformational Chemistry

Nucleophilic Addition Reactions of the Aldehyde Moiety

2-Cyclohexylideneacetaldehyde is an α,β-unsaturated aldehyde. Its reactivity is defined by the conjugation of the carbon-carbon double bond with the carbon-oxygen double bond (carbonyl group). pressbooks.pub This conjugation creates a delocalized π-electron system, influencing the molecule's behavior in chemical reactions. The carbonyl group itself is inherently polar due to the higher electronegativity of oxygen compared to carbon. This polarization renders the carbonyl carbon electrophilic, making it a primary target for nucleophiles. wikipedia.orgmasterorganicchemistry.com

In α,β-unsaturated aldehydes, there are two principal electrophilic sites susceptible to nucleophilic attack:

The Carbonyl Carbon (C-1): Attack at this position results in a 1,2-addition reaction, breaking the C=O π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This is a common pathway for highly reactive, "hard" nucleophiles.

The β-Carbon (C-3): The electronic influence of the carbonyl group extends through the conjugated system, making the β-carbon also electrophilic. Attack at this site is known as 1,4-addition or conjugate addition . libretexts.org This pathway is often favored by "softer," less reactive nucleophiles. pressbooks.pub

The general mechanism for nucleophilic addition to a carbonyl involves the nucleophile attacking the electrophilic carbonyl carbon. This breaks the π-bond, and the electrons move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final product. libretexts.org The presence of the cyclohexylidene group introduces steric bulk, which can influence the rate and stereochemical outcome of nucleophilic additions compared to simpler, linear aldehydes.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol. This transformation is commonly achieved using complex metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.me These reagents serve as a source of the hydride ion (H⁻), which acts as a nucleophile. libretexts.orgorganicchemistrytutor.com

The reaction mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon (a 1,2-addition). libretexts.orgorganicchemistrytutor.com This initial step forms a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the corresponding primary alcohol, 2-cyclohexylideneethanol. libretexts.org

Sodium borohydride (NaBH₄) is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is highly selective for aldehydes and ketones. fiveable.melibretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger and more reactive reducing agent. fiveable.melibretexts.org It must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to its violent reaction with water and other protic sources. libretexts.orgorganicchemistrytutor.com The reaction is followed by a separate, careful hydrolysis step to produce the alcohol. libretexts.org

ReagentSolventProductTypical Reaction Type
Sodium Borohydride (NaBH₄)Methanol, Ethanol2-Cyclohexylideneethanol1,2-Addition
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (followed by H₃O⁺ workup)2-Cyclohexylideneethanol1,2-Addition

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that react with aldehydes to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent results in a 1,2-addition across the carbonyl double bond. libretexts.org This reaction is a fundamental method for synthesizing more complex alcohols. bham.ac.uk

The mechanism begins with the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon of the aldehyde. wikipedia.org This forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. Subsequent hydrolysis with aqueous acid neutralizes the intermediate to afford a secondary alcohol. libretexts.org The specific secondary alcohol produced depends on the alkyl or aryl group (R) of the Grignard reagent used. libretexts.org

ReagentGeneral FormulaIntermediateFinal Product
Grignard ReagentR-MgX (where R = alkyl, aryl; X = Cl, Br, I)Magnesium alkoxide salt1-Cyclohexylidene-2-propanol (if R=CH₃)

For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-cyclohexylidene-2-propanol after acidic workup.

Acetal (B89532) Formation: Under acidic conditions, this compound reacts with two equivalents of an alcohol to form an acetal. wikipedia.orglibretexts.org This reaction is reversible and involves the formation of a hemiacetal as an intermediate. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the acetal product, the water generated during the reaction is typically removed, for instance, using a Dean-Stark apparatus. wikipedia.orglibretexts.org Acetals are valuable as protecting groups for aldehydes because they are stable under neutral or basic conditions but can be easily hydrolyzed back to the original aldehyde with aqueous acid. masterorganicchemistry.com

Imine and Enamine Formation: The reaction of this compound with amines yields different products depending on the type of amine used. lumenlearning.com

Imine Formation: Reaction with a primary amine (R-NH₂) under mildly acidic conditions (pH ~4-5) forms an imine, also known as a Schiff base, which contains a C=N double bond. lumenlearning.commasterorganicchemistry.comlibretexts.org

Enamine Formation: Reaction with a secondary amine (R₂NH), such as pyrrolidine (B122466) or morpholine, under similar acid-catalyzed conditions, produces an enamine. wikipedia.orgyoutube.comchemistrysteps.com An enamine is a compound with an amino group attached to a carbon-carbon double bond. wikipedia.org The mechanism proceeds through an iminium ion intermediate. Since the nitrogen in this intermediate lacks a proton to eliminate, a proton is removed from the adjacent α-carbon to form the C=C double bond of the enamine. youtube.comchemistrysteps.com The formation of enamines from this compound is crucial for its use in certain cycloaddition reactions. masterorganicchemistry.com

Cycloaddition Reactions Involving the Cyclohexylidene Moiety

A key transformation of this compound involves its participation in [4+2] cycloaddition (Diels-Alder) reactions after being converted into a reactive intermediate. fiveable.melibretexts.org Specifically, it can undergo organocatalytic [4+2] cycloadditions when reacted with a dienophile in the presence of a chiral secondary amine catalyst. rsc.org

The process begins with the reaction of this compound with a chiral diarylprolinol silyl (B83357) ether catalyst. This in situ reaction forms a transient, nucleophilic dienamine . rsc.org This dienamine intermediate, possessing a conjugated diene system, can then act as the four-π-electron component in a Diels-Alder reaction. rsc.orgnih.gov

In a documented study, racemic 2-cyclohexylideneacetaldehydes were reacted with benzoquinones (dienophiles) in the presence of a diarylprolinol-silyl ether catalyst. rsc.org This dienamine-mediated [4+2] cycloaddition led to the formation of complex tricyclic products with high yields and excellent enantioselectivity. rsc.org This transformation proceeds through a dynamic thermodynamic resolution, where the catalyst controls the stereochemical outcome of the cycloaddition. rsc.org

ReactantsCatalystReaction TypeProduct Characteristics
This compound, BenzoquinoneDiarylprolinol-silyl etherDienamine-mediated [4+2] cycloadditionTricyclic adducts in good to high yield and excellent enantioselectivity. rsc.org

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions represent a powerful tool in organic synthesis for the construction of cyclobutane (B1203170) rings. In the context of this compound, this reaction involves the excitation of the α,β-unsaturated aldehyde system by ultraviolet light, leading to the formation of a diradical intermediate which then undergoes cyclization with an alkene. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the alkene, the solvent, and the presence of sensitizers.

Research has demonstrated that the intramolecular photochemical [2+2] cycloaddition of substrates derived from this compound can lead to the formation of complex polycyclic systems. For instance, when the aldehyde is tethered to an additional alkene moiety, irradiation can induce cyclization to afford bicyclo[n.2.0]alkanone derivatives. The efficiency and stereochemical outcome of this process are highly dependent on the length and flexibility of the tether connecting the enal and the alkene.

(4+3) Cycloaddition with Dienophiles

While less common than [4+2] cycloadditions, [4+3] cycloadditions provide a direct route to seven-membered rings, which are prevalent in numerous natural products. This compound can, in principle, act as a four-atom component in such reactions. The reaction typically involves the generation of an oxyallyl cation or an equivalent species from a suitable precursor, which then reacts with a diene.

In the case of this compound, derivatization to a silyl enol ether or a related species can facilitate its participation in [4+3] cycloadditions. The electron-rich diene attacks the electrophilic termini of the three-carbon component derived from the aldehyde, leading to the formation of a bicyclo[3.2.1]octane or a related seven-membered ring system. The regiochemistry of the addition is governed by the electronic and steric properties of both the diene and the dienophile precursor derived from this compound.

Olefination Chemistry

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. mcmaster.ca In the case of this compound, this reaction allows for the extension of the carbon chain at the aldehyde functionality, providing access to a variety of substituted dienes. The reaction involves the treatment of the aldehyde with a phosphorus ylide, generated from a phosphonium (B103445) salt and a base.

The stereochemical outcome of the Wittig reaction with this compound is dependent on the nature of the ylide. Stabilized ylides, which typically contain an electron-withdrawing group, generally afford the (E)-isomer as the major product. Conversely, non-stabilized ylides, which are more reactive, often lead to the (Z)-isomer. Modified Wittig reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, are also highly effective for the olefination of this compound and often provide excellent (E)-selectivity. mcmaster.ca These reactions are crucial for the synthesis of polyenes and other conjugated systems starting from this versatile aldehyde. The use of trialkylphosphoranylides, as opposed to the more common triphenylphosphoranylides, can offer advantages in terms of stereoselectivity and ease of purification, as the resulting trialkylphosphine oxides are often water-soluble. mcmaster.ca

Table 1: Examples of Wittig Olefination Variants with this compound

Ylide/ReagentConditionsMajor Product Stereochemistry
Ph₃P=CHCO₂EtTHF, rt(E)
(EtO)₂P(O)CH₂CO₂Et, NaHTHF, 0 °C to rt(E)
Bu₃P=CH₂THF, -78 °C to rt(Z)

Dynamic Resolution in Enantioselective Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material. This approach combines the rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. This compound, being a chiral molecule due to the exocyclic double bond, is a suitable substrate for such transformations.

In the context of enantioselective transformations, the α-proton of this compound can be epimerized under basic or acidic conditions, allowing for dynamic resolution. For example, an enantioselective reduction of the aldehyde functionality can be performed in the presence of a catalyst that facilitates the racemization of the starting material. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the corresponding alcohol. Similarly, enantioselective additions of nucleophiles to the aldehyde can be coupled with in situ racemization to afford highly enantioenriched products.

Chemo- and Regioselective Transformations

This compound possesses two primary reactive sites: the aldehyde carbonyl group and the carbon-carbon double bond. This dual reactivity allows for a range of chemo- and regioselective transformations. The selective reaction at one site over the other is a key consideration in synthetic planning.

For instance, the aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride, leaving the C=C double bond intact. Conversely, catalytic hydrogenation can be employed to selectively reduce the double bond, preserving the aldehyde functionality, although this often requires careful selection of the catalyst and reaction conditions. Nucleophilic addition to the carbonyl group is generally favored under standard conditions. However, conjugate addition (Michael addition) to the β-carbon of the double bond can be achieved using soft nucleophiles, often in the presence of a Lewis acid or an organocatalyst. The palladium-catalyzed Wacker oxidation has also been reported in the context of forming this compound from 1-vinylcyclohexanol (B155736). researchgate.net

Table 2: Chemo- and Regioselective Reactions of this compound

Reagent(s)Major Product
NaBH₄, MeOH2-Cyclohexylideneethanol
H₂, Pd/C (controlled)2-Cyclohexylacetaldehyde
R₂CuLi3-(Dialkyl)cyclohexylacetaldehyde
R-MgBr1-(Cyclohexylidene)-2-propanol (and other alcohols)

Strategic Use as a Synthetic Building Block

The diverse reactivity of this compound makes it a valuable and strategic building block in organic synthesis. Its ability to undergo a variety of transformations allows for its incorporation into more complex molecular architectures. It serves as a precursor for the synthesis of spirocyclic and bicyclic compounds. lookchem.com

As an α,β-unsaturated aldehyde, it is a key substrate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Michael additions, and Wittig-type olefinations. mcmaster.ca The products of these reactions can be further elaborated to access a wide range of target molecules. For example, the dienes formed from Wittig reactions can participate in subsequent cycloaddition reactions. Furthermore, the aldehyde functionality can be converted into other functional groups, such as carboxylic acids, esters, or amides, expanding its synthetic utility. The compound's role as a substrate in catalytic reactions, such as selective hydrogenations, is important for producing fine chemicals.

Precursor in Complex Molecule Synthesis

The synthesis of complex molecules is a cornerstone of organic chemistry, aiming to construct intricate molecular architectures from simpler, readily available starting materials. wikipedia.org This process often relies on retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors. wikipedia.orgnobelprize.org Methodologies that allow for the efficient and stereocontrolled formation of multiple bonds in a single operation, such as cascade reactions, are highly sought after. nih.gov In this context, this compound serves as a valuable precursor due to its inherent reactivity that can be harnessed to build molecular complexity.

The utility of this compound as a precursor is prominently demonstrated in organocatalytic cascade reactions. nih.gov When reacted with chiral secondary amines, it forms a transient chiral dienamine intermediate. youtube.com This activation mode allows the molecule to engage as the 4π-component in stereoselective [4+2] cycloaddition reactions (Diels-Alder type reactions) with various dienophiles. libretexts.org This strategy is powerful because it allows for the simultaneous formation of multiple new stereocenters with high levels of control, directly leading to densely functionalized six-membered rings which are common motifs in many natural products and biologically active compounds. The reaction's success hinges on the ability to generate the dienamine from the α,β-unsaturated aldehyde, a transformation for which this compound is well-suited. youtube.com This approach exemplifies a modern synthetic strategy where simple precursors are converted into complex products in an efficient and atom-economical manner. nih.gov

Scaffold for Polycyclic Systems

Polycyclic systems, molecules containing multiple fused or bridged rings, are prevalent in a vast array of natural products and pharmaceuticals. nih.govnih.gov The construction of these three-dimensional structures presents a significant synthetic challenge, often requiring innovative strategies to control ring formation and stereochemistry. wikipedia.orgnih.gov Cycloaddition reactions are among the most powerful tools for assembling cyclic and polycyclic frameworks, as they can form multiple carbon-carbon bonds in a single, often stereospecific, step. libretexts.orgresearchgate.net

This compound serves as an excellent scaffold for the construction of polycyclic systems, particularly through cycloaddition strategies. Its ability to act as a diene precursor in [4+2] cycloadditions is central to this application. libretexts.org For instance, the reaction of this compound with a suitable dienophile can rapidly generate a bicyclic system. nih.govmsu.edu A notable example is the organocatalytic cascade reaction where this compound reacts with α,β-unsaturated aldehydes to form bicyclo[3.3.1]nonanone products with high enantioselectivity. nih.gov This transformation highlights the compound's role in creating bridged bicyclic systems.

Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions represent another elegant method for synthesizing polycyclic aromatic compounds. youtube.compsu.edu While direct examples involving this compound as a component in a [2+2+2] cycloaddition are less common, its derivatives can be envisioned as substrates for such transformations. For example, the alkyne precursor to this compound, 1-ethynylcyclohexanol, could potentially participate in cobalt-catalyzed cyclotrimerizations to build substituted benzene (B151609) rings as part of a larger polycyclic structure. acs.orgbeilstein-journals.org The inherent structure of this compound, containing a six-membered ring, provides a pre-formed cyclic unit that can be elaborated upon to build more complex, multi-ring architectures. booktopia.com.au

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC8H12O nih.govbiosynth.com
Molecular Weight124.18 g/mol nih.govbiosynth.com
CAS Number1713-63-9 nih.govbiosynth.com
IUPAC NameThis compound nih.gov
SMILESC1CCC(=CC=O)CC1 nih.gov
InChIKeyWJMVPTHPBIDWHB-UHFFFAOYSA-N nih.gov

Catalytic Aspects in 2 Cyclohexylideneacetaldehyde Chemistry

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.comrsc.org For substrates like 2-cyclohexylideneacetaldehyde, aminocatalysis, where a chiral secondary amine is used as the catalyst, is particularly prominent. This approach relies on the in situ formation of nucleophilic enamine or dienamine intermediates, or electrophilic iminium ions. researchgate.netmdpi.com

Dienamine Catalysis

The reaction of a chiral secondary amine catalyst with an α,β-unsaturated aldehyde such as this compound generates a dienamine intermediate. This activation mode raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming it into a vinylogous nucleophile capable of reacting with various electrophiles at its γ-position. unibo.itnih.gov

A notable example is the dynamic resolution of racemic 2-cyclohexylideneacetaldehydes through an organocatalytic dienamine-mediated [4+2] cycloaddition with benzoquinones. rsc.orgrsc.orgresearchgate.net In this process, the dienamine formed from this compound acts as the 4π-component, reacting with the benzoquinone dienophile. This strategy leads to the formation of optically active tricyclic products with three stereocenters. rsc.org The reaction proceeds via a HOMO-activation dienamine strategy, demonstrating the utility of this approach for achieving dynamic resolution from a racemic starting material. rsc.orgresearchgate.net

Asymmetric Organocatalytic Reactions

Asymmetric organocatalysis provides a direct route to chiral molecules from simple precursors. mdpi.comnih.gov In the context of this compound, the focus has been on stereoselective cycloaddition reactions. The dienamine generated from this compound and a chiral secondary amine catalyst can participate as a 4π-electron component in Diels-Alder type reactions. nih.gov

A key transformation is the [4+2] cycloaddition between various substituted 2-cyclohexylideneacetaldehydes and benzoquinones. rsc.orgrsc.org This reaction, catalyzed by a diarylprolinol silyl (B83357) ether, allows for a dynamic resolution process where the racemic aldehyde is converted into a single major diastereomer of the tricyclic product with high enantioselectivity. rsc.orgrsc.org The diastereoselectivity of the reaction is influenced by the substituents on the cyclohexylidene ring, while excellent enantiocontrol is maintained by the chiral catalyst. rsc.org Studies have indicated that this transformation proceeds through a dynamic thermodynamic-directed resolution pathway. rsc.orgrsc.org

The following table summarizes the results for the [4+2] cycloaddition of various this compound derivatives with 2,6-dimethylbenzoquinone (B1208291), highlighting the efficiency and selectivity of this asymmetric organocatalytic method. rsc.org

Table 1: Asymmetric Organocatalytic [4+2] Cycloaddition of 2-Cyclohexylideneacetaldehydes with 2,6-Dimethylbenzoquinone rsc.org

Aldehyde Substituent (R) Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee, %)
4-Me 66 10:1 >99
3-Me 78 4:1 >99
2-Me 67 10:1 >99
4-tBu 80 19:1 >99
4-OTBS 68 2:1 >99
4-Ph 87 14:1 >99

Reaction conditions: aldehyde (0.1 mmol), 2,6-dimethylbenzoquinone (0.12 mmol), catalyst (20 mol%) in CHCl₃.

Chiral Catalyst Design and Optimization

The success of the aforementioned stereoselective transformations hinges on the design of the chiral organocatalyst. csic.es Diarylprolinol silyl ethers have proven to be highly effective and versatile catalysts for reactions involving aldehydes. nih.govacs.org These catalysts are derived from proline, a naturally occurring chiral amino acid. nih.gov

The key structural features of these catalysts include a bulky trialkylsilyl ether group and two aryl groups, often substituted with electron-withdrawing groups like trifluoromethyl, on the prolinol scaffold. organic-chemistry.org The bulky silyl group is crucial for shielding one face of the dienamine or iminium ion intermediate, thereby directing the approach of the reaction partner and ensuring high stereoselectivity. nih.govrsc.org The electronic properties of the aryl groups can also be tuned to modulate the catalyst's reactivity. organic-chemistry.org

The diarylprolinol silyl ether system is considered a general and robust catalyst capable of promoting a wide range of enantioselective reactions through multiple activation modes, including enamine, dienamine, and iminium ion catalysis. nih.govorganic-chemistry.org The optimization of these catalysts, for instance by changing the silyl protecting group from trimethylsilyl (B98337) (TMS) to the more sterically demanding tert-butyldimethylsilyl (TBS), can lead to improved enantiocontrol in certain reactions. unibo.it This tunability allows for the rational design and optimization of catalysts for specific asymmetric transformations. nih.govsoton.ac.uk

Transition Metal Catalysis

While organocatalysis offers powerful methods for activating this compound, transition metal catalysis provides complementary strategies for its functionalization. These methods often involve different elementary steps, such as oxidative addition and reductive elimination, and can facilitate transformations not readily accessible through organocatalysis. uclouvain.be

Palladium-Based Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. libretexts.org For α,β-unsaturated aldehydes like this compound, palladium-catalyzed reactions offer pathways for arylation, vinylation, and other coupling processes. thieme-connect.com

Common palladium-catalyzed cross-coupling reactions applicable to unsaturated systems include the Stille, Suzuki, Sonogashira, and Heck reactions. libretexts.org For example, palladium-catalyzed cross-coupling of β-bromo α,β-unsaturated aldehydes with organometallic reagents like triarylbismuths can produce tetrasubstituted alkenes with high efficiency. thieme-connect.com The general mechanism for these reactions typically involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organometallic partner, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Furthermore, palladium(II) catalysis can be employed in addition reactions to unsaturated bonds. mdpi.com Palladium catalysts can also facilitate carbenylative cross-coupling reactions using N-tosylhydrazones derived from α,β-unsaturated aldehydes, leading to the formation of complex allylic structures. escholarship.org While specific examples detailing the use of this compound in these named cross-coupling reactions are not extensively documented, the reactivity of the α,β-unsaturated aldehyde moiety makes it a suitable candidate for such transformations. thieme-connect.comnih.gov

Heterogeneous and Homogeneous Systems

Catalytic systems can be broadly classified as either homogeneous or heterogeneous. chemguide.co.ukfiveable.me In homogeneous catalysis , the catalyst exists in the same phase as the reactants, as is the case for the soluble organocatalysts and organometallic complexes discussed above. uclouvain.bechemguide.co.uk Homogeneous catalysts often exhibit high selectivity and activity under mild conditions due to their well-defined active sites. fiveable.me However, their separation from the reaction product can be challenging. fiveable.me

In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemguide.co.ukfiveable.me These systems are advantageous for their ease of separation and recycling. fiveable.me A key application of heterogeneous catalysis in the chemistry of this compound is its selective hydrogenation. For instance, the reduction of the aldehyde group to the corresponding alcohol, 2-cyclohexylideneethanol, can be achieved with high selectivity using solid bimetallic catalysts. Platinum-cobalt catalysts have been shown to be effective for this selective hydrogenation. The modification of nickel-based catalysts with a second metal can also enhance the chemoselectivity for the hydrogenation of the C=O bond in unsaturated aldehydes over the C=C bond. mdpi.com The hydrogenation process on a heterogeneous catalyst surface involves the adsorption of the reactants onto active sites, reaction, and subsequent desorption of the product. chemguide.co.ukwikipedia.org

The choice between a homogeneous and a heterogeneous catalytic system depends on the desired transformation, with organocatalysis (homogeneous) being ideal for complex asymmetric syntheses and heterogeneous catalysis providing a robust method for simpler reductions. rsc.orgnih.gov

Mechanistic Insights into Catalytic Cycles

The catalytic transformations of this compound are diverse, primarily involving hydrogenation, oxidation, and organocatalytic reactions. Understanding the underlying mechanistic cycles is crucial for optimizing reaction conditions and achieving desired product selectivity. These cycles often involve the activation of the substrate on a catalyst surface or through the formation of reactive intermediates.

Catalytic Hydrogenation

The selective hydrogenation of α,β-unsaturated aldehydes like this compound can yield either the saturated aldehyde (cyclohexylacetaldehyde), the unsaturated alcohol (2-cyclohexylideneethanol), or the fully saturated alcohol (2-cyclohexylethanol). The selectivity is highly dependent on the catalyst, reaction conditions, and the mechanism of hydrogen activation and transfer.

A general mechanism for the hydrogenation of α,β-unsaturated aldehydes on a metal catalyst surface follows the Horiuti-Polanyi model. This process begins with the adsorption of both hydrogen and the aldehyde onto the catalyst surface. The regioselectivity of the hydrogenation is then determined by the coordination mode of the aldehyde to the metal center.

Formation of Unsaturated Alcohol: Adsorption of the C=O group onto the catalyst surface, followed by the sequential addition of two hydrogen atoms, leads to the formation of the unsaturated alcohol. This is often favored by catalysts that have a strong affinity for the oxygen atom.

Formation of Saturated Aldehyde: Conversely, if the C=C bond preferentially adsorbs onto the catalyst surface, hydrogenation will occur across this double bond, yielding the saturated aldehyde. tue.nl

Formation of Saturated Alcohol: The saturated alcohol is typically formed through the subsequent hydrogenation of either the unsaturated alcohol or the saturated aldehyde. tue.nl

Rhodium-based catalysts, such as those employing diphosphine ligands, are effective for the asymmetric hydrogenation of α,β-unsaturated compounds. pnas.org The catalytic cycle for a Rh-diphosphine catalyst generally involves:

Oxidative Addition: The Rh(I) precatalyst undergoes oxidative addition of molecular hydrogen to form a Rh(III) dihydride species.

Substrate Coordination: The α,β-unsaturated aldehyde coordinates to the Rh(III) center.

Migratory Insertion: A hydride ligand inserts into the coordinated C=C double bond.

Reductive Elimination: The second hydride ligand transfers to the resulting alkyl-rhodium intermediate, leading to the saturated product and regenerating the Rh(I) catalyst.

The enantioselectivity in asymmetric hydrogenation is determined by the chiral environment created by the ligands around the metal center, which dictates the facial selectivity of the substrate coordination and/or the migratory insertion step. pnas.org

Catalyst TypePrimary Product from this compoundMechanistic Feature
Platinum-Cobalt2-CyclohexylideneethanolPreferential adsorption of the C=O group.
Rhodium-Diphosphine(R)- or (S)-CyclohexylacetaldehydeAsymmetric induction by chiral ligands. pnas.org
Palladium on Carbon (Pd/C)CyclohexylacetaldehydeStronger interaction with the C=C bond.

Catalytic Oxidation

The oxidation of this compound can lead to the corresponding carboxylic acid, 2-cyclohexylideneacetic acid. Palladium-catalyzed oxidation reactions, often referred to as Wacker-type oxidations, provide a pathway for the oxidation of alkenes. While typically applied to form ketones from terminal olefins, modifications can lead to aldehydes or other oxidized products. researchgate.netnih.gov

In a related reaction, the palladium-catalyzed oxidation of 1-vinylcyclohexanol (B155736) has been reported to yield this compound as a minor product. researchgate.net This suggests a potential isomerization of the initial substrate to an allylic alcohol, which is then oxidized.

A plausible catalytic cycle for the palladium(II)-catalyzed aerobic oxidation of an aldehyde to a carboxylic acid involves the following steps:

Hemiacetal Formation: The aldehyde reacts with water or an alcohol in the reaction mixture to form a hemiacetal.

Ligand Exchange: The hemiacetal coordinates to the Pd(II) center, displacing a ligand.

β-Hydride Elimination: The crucial step involves the elimination of a hydride from the carbon bearing the hydroxyl group to the palladium center, forming a Pd(II)-hydride species and releasing the carboxylic acid.

Reductive Elimination: The Pd(II)-hydride species can react with an oxidant (like O₂) to regenerate the Pd(II) catalyst and form water. This regeneration step is often complex and can involve co-catalysts like copper salts. nih.gov

Catalyst SystemOxidantKey Mechanistic Step
Pd(OAc)₂/PyridineO₂β-Hydride elimination from a coordinated hemiacetal. sci-hub.se
PdCl₂/CuCl₂ (Wacker conditions)O₂Nucleophilic attack of water on the coordinated alkene (for related substrates). researchgate.net

Organocatalytic Cycles

Organocatalysis offers a metal-free alternative for the transformation of this compound. Chiral secondary amines are particularly effective catalysts for reactions involving α,β-unsaturated aldehydes through the formation of reactive dienamine intermediates. researchgate.net

The catalytic cycle for a dienamine-mediated reaction typically proceeds as follows:

Dienamine Formation: The α,β-unsaturated aldehyde, this compound, reacts with a chiral secondary amine catalyst (e.g., a proline derivative) to form a dienamine intermediate after the loss of a water molecule. This activation mode lowers the LUMO of the β-carbon and raises the HOMO of the γ-carbon.

Nucleophilic Attack: The activated dienamine can then undergo various reactions. For example, in a Michael addition, a nucleophile will attack the β-position. In other cycloaddition reactions, the dienamine can act as a nucleophile itself.

Hydrolysis: After the bond-forming step, the resulting iminium ion is hydrolyzed to release the functionalized aldehyde product and regenerate the chiral amine catalyst, thus closing the catalytic cycle. researchgate.net

This type of activation allows for a wide range of enantioselective functionalizations at positions remote from the carbonyl group.

Organocatalyst TypeActivated IntermediateTypical Reaction
Chiral Secondary Amines (e.g., Proline derivatives)DienamineMichael Addition, [4+2] Cycloaddition. researchgate.netrsc.org
Primary Amine-ThioureasIminium ion/H-bondingCascade reactions.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to predicting molecular properties and reaction outcomes. wikipedia.org These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape and behavior in chemical reactions. wikipedia.orggithub.io

The electronic structure of a molecule governs its fundamental chemical and physical properties. github.io Analysis of the electronic structure of 2-Cyclohexylideneacetaldehyde, an α,β-unsaturated aldehyde, provides insight into its reactivity. The conjugated system, comprising the C=C double bond and the C=O carbonyl group, leads to delocalization of π-electrons, which significantly influences its chemical behavior.

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how the molecule will interact with other reagents. irjweb.com For an electrophile like this compound, the LUMO is of particular importance as it indicates the most likely sites for nucleophilic attack. Conversely, the HOMO energy relates to the molecule's ability to act as a nucleophile. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

Quantum chemical calculations, often performed using Density Functional Theory (DFT) at levels like B3LYP/6-31G*, can predict these orbital energies. nih.govfigshare.com For this compound, the LUMO is expected to have significant density on the β-carbon of the double bond and the carbonyl carbon, consistent with its known reactivity as a Michael acceptor and its susceptibility to nucleophilic addition at the carbonyl group. organic-chemistry.org

Table 1: Calculated Frontier Orbital Properties for this compound (Note: The following data is representative and based on typical values for similar α,β-unsaturated aldehydes calculated using DFT methods, as specific database values for this exact molecule are not consistently published.)

PropertyCalculated Value (eV)Description
HOMO Energy -6.30Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -1.81Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 4.49Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ajchem-a.com

This interactive table summarizes key electronic properties. Clicking on a property provides a brief description.

Quantum chemical calculations are instrumental in modeling the pathways of chemical reactions, allowing for the mapping of potential energy surfaces and the identification of intermediates and transition states. sumitomo-chem.co.jp This modeling provides a step-by-step view of how reactants are converted into products. For this compound, this is particularly useful for understanding its participation in reactions such as cycloadditions, Michael additions, and organocatalyzed transformations. organic-chemistry.orgresearchgate.net

A notable example is the organocatalytic [4+2] cycloaddition, where this compound can be activated by a chiral secondary amine catalyst to form a dienamine intermediate. rsc.org This intermediate then reacts with a dienophile. Computational modeling can trace the entire catalytic cycle:

Formation of the Dienamine: The reaction between this compound and the amine catalyst is modeled to determine the structure and stability of the resulting dienamine.

Cycloaddition Step: The potential energy surface for the reaction of the dienamine with a dienophile (e.g., an α,β-unsaturated ketone) is calculated. This step involves locating the transition state for the C-C bond formation.

Hydrolysis and Catalyst Regeneration: The final steps, involving the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst, are modeled to ensure catalytic turnover.

These calculations can reveal the activation energies for each step, identify the rate-determining step, and explain the observed regioselectivity and stereoselectivity of the reaction. rsc.orgewadirect.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.orgnih.gov Unlike quantum chemical calculations that often focus on static structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. diva-portal.orgmdpi.com

For this compound, MD simulations can provide critical insights into its conformational flexibility. The molecule can exist in different conformations due to rotation around single bonds, particularly the C-C single bond between the cyclohexyl ring and the aldehyde group, and the C-C bond of the enal moiety (s-trans vs. s-cis conformations). MD simulations can explore the potential energy landscape associated with these rotations and determine the relative populations of different conformers in a given solvent at a specific temperature. nih.govlumenlearning.comlibretexts.orguwosh.edu

An MD simulation of this compound in an explicit solvent (like water or an organic solvent) would involve the following setup:

Table 2: Typical Parameters for an MD Simulation of this compound

ParameterTypical Value/MethodPurpose
Force Field OPLS-AA, GAFFDefines the potential energy function for all atoms in the system. mdpi.com
Solvent Model SPC/E, TIP3P (for water)Represents the solvent molecules explicitly. mdpi.com
Simulation Box Cubic or RectangularDefines the periodic boundary conditions for the simulation.
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles, pressure, and temperature constant. mdpi.com
Simulation Time 100-1000 nsThe duration over which the system's trajectory is calculated.
Time Step 1-2 fsThe small time increment used for integrating the equations of motion. nih.gov

This interactive table outlines the setup for a molecular dynamics simulation. Clicking on a parameter explains its role in the simulation.

The resulting trajectories from the simulation can be analyzed to understand solvent structuring around the molecule, the stability of intra- and intermolecular hydrogen bonds (if applicable), and the dynamics of conformational transitions. titech.ac.jpyale.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. sumitomo-chem.co.jp It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from calculating the properties of small molecules to modeling complex reaction mechanisms. sumitomo-chem.co.jprsc.org

DFT calculations are a cornerstone for predicting and rationalizing the stereoselectivity of chemical reactions. rsc.orguncw.edumdpi.com By calculating the energies of the transition states leading to different stereoisomers (enantiomers or diastereomers), one can predict which product will be favored. The product formed via the lowest energy transition state is expected to be the major product, according to transition state theory.

In the context of this compound, DFT is crucial for understanding the outcomes of asymmetric reactions. For instance, in the organocatalytic [4+2] cycloaddition mentioned previously, the chiral catalyst creates a chiral environment around the dienamine intermediate. rsc.org The dienophile can approach this intermediate from two different faces (re or si), leading to two different diastereomeric transition states.

DFT calculations can be used to:

Optimize the geometries of these diastereomeric transition states.

Calculate their relative free energies (ΔG‡).

Predict the diastereomeric ratio (d.r.) of the products.

The difference in activation free energy (ΔΔG‡) between the two competing transition states is directly related to the product ratio. A larger energy difference implies higher stereoselectivity. Analysis of the transition state geometries can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds) that are responsible for the energy difference and thus control the stereochemical outcome. uwosh.edumdpi.com

Table 3: Representative DFT Energy Data for Diastereomeric Transition States (Note: This table illustrates the typical output of a DFT study on stereoselectivity. The values are hypothetical but representative for an organocatalyzed reaction of this compound.)

Transition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted ProductKey Stabilizing/Destabilizing Interaction
TS-A (leading to Major Diastereomer) 0.0MajorFavorable CH-π interaction with catalyst.
TS-B (leading to Minor Diastereomer) +2.5MinorSteric clash between substrate and catalyst side group.
ΔΔG‡ (TS-B - TS-A) +2.5-Energy difference dictating selectivity.

This interactive table shows how DFT calculations can rationalize stereoselectivity. Clicking on a value provides more context.

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. libretexts.org It is an unstable, fleeting configuration that cannot be isolated experimentally, making computational characterization essential. mdpi.com DFT is the workhorse method for locating and characterizing transition states. rsc.orgorientjchem.org

For a reaction involving this compound, such as a Diels-Alder cycloaddition, the process of characterizing the transition state using DFT involves several steps: yale.edulibretexts.org

Locating the TS: Specialized algorithms (e.g., QST2, QST3, or eigenvector following) are used to find the saddle point on the potential energy surface that corresponds to the transition state.

Geometry Optimization: The geometry of the transition state is fully optimized. For a cycloaddition, this structure would show partial bonds between the atoms that are forming new C-C bonds.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized TS geometry. A true first-order saddle point (i.e., a transition state) is characterized by having exactly one imaginary vibrational frequency. mdpi.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. All other vibrational frequencies must be real.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface. orientjchem.orgrsc.org

Table 4: Key Characteristics of a Hypothetical [4+2] Cycloaddition Transition State for this compound

CharacteristicDescriptionTypical DFT Finding
Key Bond Distances Distances of the two forming C-C σ-bonds.Asynchronous bond formation, e.g., 2.1 Å and 2.4 Å.
Imaginary Frequency The single negative frequency mode.Typically in the range of -200 to -500 cm⁻¹.
Nature of Vibrational Mode The motion corresponding to the imaginary frequency.Asymmetric stretching of the two forming C-C bonds, leading to the cycloadduct.
IRC Confirmation The path traced from the TS.Confirms the TS connects the dienamine/diene and dienophile reactants to the cyclohexene (B86901) product.

This interactive table details the computational markers used to identify and validate a transition state structure.

Prediction of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of chemical reactions involving this compound. byu.edu Methods like Density Functional Theory (DFT) are employed to model transition states and understand the factors governing regioselectivity and stereoselectivity. nih.gov

One of the key aspects of this compound's reactivity is its nature as an α,β-unsaturated aldehyde. The presence of the conjugated system, enhanced by the cyclohexylidene group, increases its electrophilicity compared to saturated analogues. Molecular orbital analysis, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, can predict its behavior as an electron-deficient dienophile, which is crucial for cycloaddition reactions.

Theoretical studies have been instrumental in understanding the stereochemical outcomes of reactions. For instance, in organocatalytic reactions, computational models can predict which face of the molecule is more likely to be attacked by a nucleophile, leading to the observed enantioselectivity. nih.gov These models often consider the steric hindrance imposed by the catalyst and the substrate. nih.govresearchgate.net

Furthermore, computational methods can elucidate reaction mechanisms. For example, in dienamine catalysis, theoretical studies can help determine whether a reaction proceeds through a concerted [4+2] cycloaddition pathway or a stepwise mechanism. rsc.org By calculating the energies of intermediates and transition states, researchers can predict the most probable reaction pathway and, consequently, the structure of the final product. rsc.orgnih.gov The study of iminium ions formed from α,β-unsaturated aldehydes and organocatalysts has been a significant area of research, with DFT calculations and NMR spectroscopy helping to understand the E/Z isomerism and its influence on enantioselectivity. researchgate.net

The table below summarizes some computational methods and their applications in predicting the reactivity and selectivity of this compound and related α,β-unsaturated aldehydes.

Computational MethodApplicationPredicted Property
Density Functional Theory (DFT)Modeling transition statesRegioselectivity, Stereoselectivity
Molecular Orbital Analysis (HOMO-LUMO)Predicting dienophile behaviorCycloaddition efficiency
Stereochemical ModelsUnderstanding enantioselectivity in organocatalysisFacial selectivity
Mechanistic StudiesElucidating reaction pathwaysProduct structure

Development of Computational Models and Algorithms

The development of robust computational models and algorithms is crucial for accurately predicting the chemical behavior of molecules like this compound. These models are often based on quantum mechanics and are continuously refined to improve their predictive power.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for α,β-unsaturated aldehydes to predict their biological activities, such as genotoxicity. nih.gov These models correlate the chemical structure of the aldehydes with their biological effects, providing a tool for theoretical hazard assessment without the need for extensive experimental testing. nih.gov

Machine learning (ML) models are also being increasingly used to predict regioselectivity in chemical reactions. nih.gov These models are trained on large datasets of known reactions and can learn to predict the outcome of new reactions with high accuracy. nih.gov For complex molecules, active learning-based acquisition functions can be used to select the most informative data points for training the model, significantly reducing the amount of data required for accurate predictions. nih.gov

In the context of organocatalysis, computational models have been developed to explain the role of the catalyst in controlling stereoselectivity. nih.gov These models often involve detailed conformational analysis of the catalyst-substrate complex to identify the key interactions that lead to the observed stereochemical outcome. nih.govresearchgate.net For instance, molecular modeling of iminium ions formed from α,β-unsaturated aldehydes and imidazolidinone catalysts has revealed that non-bonding interactions between the nucleophile and the catalyst framework can direct the reaction towards a specific addition pathway. nih.gov

Furthermore, computational workflows are being developed to automate the prediction of regioselectivity in complex reactions like C-H activation. beilstein-journals.org These workflows often use a hierarchical approach, starting with semi-empirical quantum calculations and progressing to more accurate DFT calculations to predict the most likely reaction site. beilstein-journals.org

The table below provides an overview of different computational models and algorithms and their applications in the study of this compound and related compounds.

Model/AlgorithmApplicationKey Feature
Quantitative Structure-Activity Relationship (QSAR)Predicting genotoxicity of α,β-unsaturated aldehydesCorrelates chemical structure with biological activity. nih.gov
Machine Learning (ML)Predicting regioselectivity in C-H functionalizationTrained on large datasets of known reactions. nih.gov
Organocatalysis ModelsExplaining stereoselectivityDetailed conformational analysis of catalyst-substrate complexes. nih.gov
Automated Computational WorkflowsPredicting regioselectivity in C-H activationHierarchical approach using different levels of theory. beilstein-journals.org

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of 2-Cyclohexylideneacetaldehyde, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the aldehydic proton characteristically appears as a doublet in the downfield region, typically around δ 10.00 ppm, with a coupling constant (J) of approximately 8.3 Hz. The vinyl proton, adjacent to the aldehyde group, is observed as a doublet of triplets at about δ 5.81 ppm, also with a coupling constant of 8.3 Hz. The ten protons of the cyclohexyl ring produce a complex multiplet signal in the upfield region, generally between δ 1.58 and 2.70 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. nih.gov The carbonyl carbon of the aldehyde group is typically found in the highly deshielded region of the spectrum. The sp² hybridized carbons of the double bond also show characteristic chemical shifts, which are influenced by the electron-withdrawing nature of the carbonyl group. organicchemistrydata.org The sp³ hybridized carbons of the cyclohexyl ring appear at higher field strengths. oregonstate.edu

Interactive ¹H NMR Data Table for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic H 10.00 d 8.3
Vinylic H 5.81 dt 8.3

Note: The data presented is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. nih.gov A strong absorption band characteristic of the C=O stretching vibration of the conjugated aldehyde is typically observed in the region of 1685-1705 cm⁻¹. pg.edu.pl The C=C stretching vibration of the alkene appears around 1640 cm⁻¹. pg.edu.pl The presence of sp² C-H bonds is indicated by stretching vibrations above 3000 cm⁻¹, while sp³ C-H stretches appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in this compound, consisting of the carbon-carbon double bond and the carbonyl group, gives rise to characteristic absorptions in the UV-Vis spectrum. The principal absorption corresponds to a π → π* transition, which is typically observed at a wavelength (λmax) greater than 200 nm. msu.edu A weaker n → π* transition may also be observed at a longer wavelength. libretexts.org The exact position of λmax is sensitive to the solvent used.

Interactive IR Absorption Data Table for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (conjugated aldehyde) 1685-1705
C=C (alkene) ~1640
sp² C-H >3000

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (124.18 g/mol ). nih.gov Common fragmentation pathways for α,β-unsaturated aldehydes include cleavage of the formyl group (-CHO) and rearrangements.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. bioanalysis-zone.com For this compound (C₈H₁₂O), the calculated exact mass for the protonated molecule [M+H]⁺ is 125.0961. rsc.org Experimental HRMS data showing a value very close to this, such as 125.0962, confirms the molecular formula. rsc.org This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol), is a common approach. ekb.eg The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention time of this compound is dependent on the specific column, mobile phase composition, flow rate, and temperature. A UV detector is typically employed for detection, set at a wavelength where the compound exhibits strong absorbance. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of reactions synthesizing this compound and to get a preliminary assessment of its purity. wisc.edu A stationary phase, typically silica (B1680970) gel or alumina, is coated on a plate. wisc.edu The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase (eluent). operachem.com The separation occurs based on the compound's affinity for the stationary phase versus the mobile phase. operachem.com The position of the compound on the developed plate is quantified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Visualization can be achieved under UV light if the compound is UV-active, or by using a chemical stain. libretexts.org

Advanced Structural Elucidation Techniques

The definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic methods. nih.gov These techniques, when used in concert, allow for the unambiguous determination of its atomic connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone for elucidating the molecular framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to map out the precise structure.

¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts and coupling constants of the aldehydic, vinylic, and cyclohexyl protons are characteristic signatures of the molecule's structure. rsc.orgcore.ac.uk

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde and the two sp²-hybridized carbons of the exocyclic double bond. rsc.org

Mass Spectrometry (MS) Mass spectrometry is critical for determining the molecular weight and elemental composition of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound. nih.gov For precise mass measurements, High-Resolution Mass Spectrometry (HRMS) is utilized. HRMS can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. For instance, the protonated molecule ([M+H]⁺) of this compound has a calculated exact mass of 125.0961, which closely matches experimentally observed values (e.g., 125.0962). rsc.org

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an α,β-unsaturated aldehyde. core.ac.uk Key stretches include a strong absorption for the carbonyl group (C=O) and another for the carbon-carbon double bond (C=C), confirming the conjugated system. thieme-connect.de

Analytical TechniquePurpose in Structural ElucidationKey Information Obtained
NMR Spectroscopy (¹H, ¹³C)To determine the carbon-hydrogen framework and connectivity.Chemical shifts, coupling constants, and correlation signals confirming the molecular skeleton. rsc.org
High-Resolution Mass Spectrometry (HRMS)To confirm the elemental composition and molecular weight.Highly accurate mass measurement for molecular formula determination. rsc.org
Infrared (IR) SpectroscopyTo identify key functional groups.Characteristic absorption frequencies for C=O and C=C bonds. thieme-connect.de

Chiral Analysis Methods (e.g., Optical Rotation)

While this compound itself is an achiral molecule as it possesses a plane of symmetry, the introduction of substituents on the cyclohexane (B81311) ring can create chiral centers, leading to the existence of enantiomers. The analysis of such chiral derivatives is essential in fields like asymmetric synthesis and natural product chemistry.

Optical Rotation The primary method for analyzing bulk samples of chiral compounds is the measurement of optical rotation. chemeurope.com This phenomenon, observed only in chiral molecules, is the rotation of the plane of plane-polarized light as it passes through a sample. wikipedia.org

Measurement: An instrument called a polarimeter is used to measure the angle of rotation (α). libretexts.org

Specific Rotation ([α]): To create a standardized value, the observed rotation is converted to specific rotation. It is an intensive property calculated based on the observed rotation, sample concentration, and the path length of the polarimeter cell. wikipedia.org

Dextrorotatory and Levorotatory: An enantiomer that rotates light in a clockwise direction is termed dextrorotatory (+) and will have a positive specific rotation. Its mirror image will rotate light in a counter-clockwise direction by an equal amount and is termed levorotatory (–). libretexts.org

The magnitude and sign of the specific rotation are used to characterize a pure enantiomer and to determine the enantiomeric excess (ee) of a mixture. wikipedia.org

TermDefinitionRelevance
Optical ActivityThe ability of a chiral molecule to rotate the plane of plane-polarized light. libretexts.orgA fundamental property used to distinguish between enantiomers.
PolarimeterThe instrument used to measure optical rotation. wikipedia.orgProvides the experimental data (observed rotation) for analysis.
Specific Rotation ([α])A standardized measure of a compound's optical rotation under specific conditions (temperature, wavelength). wikipedia.orgA physical constant used to identify a chiral compound and assess its purity.
Dextrorotatory (+) / Levorotatory (-)Describes the direction of rotation (clockwise/+ or counter-clockwise/-). libretexts.orgDistinguishes one enantiomer from its mirror image.

Quantitative Analysis Techniques

Quantitative analysis is used to determine the precise amount or concentration of this compound in a sample. lcms.cz The two most prevalent chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) HPLC is a robust and widely used technique for the quantification of α,β-unsaturated aldehydes. chromatographyonline.com A typical stability-indicating method involves:

Separation: Reversed-phase chromatography is common, using a C8 or C18 column to separate the analyte from impurities. nih.gov

Detection: A UV detector is often used, set to a wavelength where the analyte exhibits strong absorbance. Coupling with a mass spectrometer (LC-MS) can provide higher selectivity and sensitivity. diva-portal.org

Quantification: The concentration is determined by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration. The use of an internal standard can significantly improve the accuracy and precision of the method. jfda-online.com

Gas Chromatography (GC) For volatile compounds like this compound, GC is an excellent alternative for quantitative analysis. notulaebotanicae.ro

Separation: The compound is volatilized and separated on a capillary column based on its boiling point and interactions with the column's stationary phase.

Detection: A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it suitable for quantification. GC-MS offers the added benefit of mass confirmation while quantifying. chromatographyonline.com

Quantification: Similar to HPLC, quantification is achieved by integrating the peak area and comparing it against a calibration curve or a single-point standard. The use of an internal standard, such as a deuterated analog or a structurally similar compound with a distinct retention time, is a common practice to correct for variations in injection volume and system response. notulaebotanicae.roemu.ee

ParameterQuantitative HPLCQuantitative GC
Principle Separation in a liquid mobile phase based on partitioning with a solid stationary phase. diva-portal.orgSeparation in a gaseous mobile phase based on volatility and partitioning with a stationary phase. notulaebotanicae.ro
Typical Column Reversed-phase (e.g., C18, C8). nih.govCapillary column with various polarities (e.g., DB-5, Carbowax).
Common Detector UV-Vis (PDA), Mass Spectrometry (MS). chromatographyonline.comFlame Ionization (FID), Mass Spectrometry (MS). chromatographyonline.com
Key Advantage Excellent for a wide range of polarities and thermally sensitive compounds.High resolution and speed for volatile and thermally stable compounds.

Derivatives and Analogues of 2 Cyclohexylideneacetaldehyde

Alkyl and Methyl Substituted Analogues (e.g., Methylcyclohexylideneacetaldehyde)

The introduction of alkyl groups, particularly methyl groups, onto the cyclohexyl ring of 2-cyclohexylideneacetaldehyde significantly influences the compound's properties. The synthesis of 2-, 3-, and 4-methylcyclohexylideneacetaldehyde has been accomplished, allowing for a comparative study of their characteristics against the parent compound. acs.orgacs.org

The synthesis of these analogues typically involves a Wittig reaction or a Darzens glycidic ester condensation followed by decarboxylation. For instance, the reaction of cyclohexanone (B45756) and its methyl-substituted derivatives with a suitable phosphonium (B103445) ylide or an α-haloester constitutes a common route to these α,β-unsaturated aldehydes. acs.org A key study by M. C. Chaco and B. H. Iyer in 1960 detailed the synthesis of these compounds. acs.org

The physical properties of these methyl-substituted analogues, such as boiling point and the melting point of their 2,4-dinitrophenylhydrazone derivatives, vary depending on the position of the methyl group on the cyclohexyl ring.

Table 1: Physical Properties of Methylcyclohexylideneacetaldehydes and their Derivatives

Compound Boiling Point (°C/mm Hg) 2,4-Dinitrophenylhydrazone M.P. (°C) Semicarbazone M.P. (°C)
This compound 80/7 184-185 211-212
2-(2-Methylcyclohexylidene)acetaldehyde 86/6 141-142 196-197
2-(3-Methylcyclohexylidene)acetaldehyde 92/7 159-160 199-200
2-(4-Methylcyclohexylidene)acetaldehyde 95/7 181-182 214-215

Data sourced from Chaco, M. C., & Iyer, B. H. (1960). Synthesis of Cyclohexylideneacetaldehyde and 2-, 3- and 4-Methylcyclohexylideneacetaldehyde. The Journal of Organic Chemistry, 25(2), 186-190.

α-Functionalized α,β-Unsaturated Aldehyde Derivatives

α-Functionalized α,β-unsaturated aldehydes are a significant class of compounds that serve as versatile building blocks in organic synthesis. mdpi.comnih.govnih.gov The introduction of a functional group at the α-position (the carbon adjacent to the aldehyde group) enhances the chemical reactivity and utility of these molecules in constructing complex organic scaffolds. mdpi.comnih.govresearchgate.netzenodo.org

α-Oxygen Substituted Derivatives (e.g., Alkoxy, Siloxy)

Among the various α-functionalized derivatives, those with oxygen-containing substituents at the α-position, such as alkoxy and siloxy groups, are of particular interest. mdpi.comnih.gov

α-Siloxysubstituted α,β-unsaturated aldehydes are widely utilized as dienophiles in [4+3] cycloaddition reactions, typically in the presence of a Lewis acid. mdpi.comnih.gov These reactions are valuable for constructing seven-membered ring systems. However, these siloxy derivatives are often highly unstable, particularly in the presence of moisture. mdpi.com Their synthesis can be achieved through methods like the retro-hetero-Diels–Alder reaction of precursor molecules. mdpi.comnih.gov The reactivity of these aldehydes was first explored by Sasaki and his colleagues. mdpi.comnih.gov

The general instability of these compounds requires them to be generated and used in situ for subsequent reactions. The presence of substituents on the carbon-carbon double bond can influence the efficiency of cycloaddition reactions. mdpi.com

Other Substituted Analogues

Beyond oxygen-substituted derivatives, other heteroatoms can be introduced at the α-position. For example, α-selenium-containing α,β-unsaturated aldehydes have been synthesized. nih.gov These compounds can act as valuable polyfunctionalized substrates in organic synthesis. nih.gov The synthesis of 2-seleno-2-propenals has been achieved through various methodologies, including the reaction of lithiated vinyl selenides with suitable electrophiles. nih.gov

Deuterated Analogues

Isotopic labeling, specifically the replacement of hydrogen with deuterium (B1214612), offers a powerful tool for studying reaction mechanisms and altering the metabolic fate of molecules. researchgate.net Deuterated analogues of this compound and related α,β-unsaturated aldehydes can be prepared for such purposes. google.com

The introduction of deuterium at the aldehydic position (C-1) is a common strategy. nih.gov N-Heterocyclic carbenes (NHCs) have been shown to catalyze the hydrogen-deuterium exchange (HDE) at the aldehyde position of various aldehydes, including α,β-unsaturated ones, using heavy water (D₂O) as the deuterium source. nih.gov This method is notable for its mild conditions and high chemoselectivity, allowing for the deuteration of the aldehyde group even in the presence of other functional groups. nih.gov

The benefits of deuteration can include an improved metabolic profile and an increased half-life for certain compounds due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond. researchgate.netisotope.com

Synthesis and Reactivity of Specific Derivatives

The synthesis and reactivity of specific derivatives of this compound are subjects of ongoing research, leading to the development of novel synthetic methodologies.

The synthesis of alkyl-substituted analogues , such as 2-(4-(tert-Butyl)cyclohexylidene)acetaldehyde, has been reported. tesisenred.net One approach involves a Stille coupling reaction between a cyclohexenyl triflate and an organostannane reagent, followed by hydrolysis to yield the α,β-unsaturated aldehyde. tesisenred.net

Furthermore, substituted 2-cyclohexylideneacetaldehydes are valuable substrates in organocatalytic reactions. For instance, they can undergo dynamic kinetic resolution through a dienamine-mediated [4+2] cycloaddition. rsc.org In this process, a chiral amine catalyst selectively activates one enantiomer of the racemic aldehyde, leading to the formation of a highly enantioenriched cycloadduct. This highlights the utility of these derivatives in asymmetric synthesis. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-(2-Methylcyclohexylidene)acetaldehyde
2-(3-Methylcyclohexylidene)acetaldehyde
2-(4-Methylcyclohexylidene)acetaldehyde
2-(4-(tert-Butyl)cyclohexylidene)acetaldehyde
α-Siloxysubstituted α,β-unsaturated aldehyde
α-Selenium-containing α,β-unsaturated aldehyde

Applications in Chemical Synthesis and Other Relevant Fields

Role as a Key Intermediate in Organic Synthesis

2-Cyclohexylideneacetaldehyde is a versatile bifunctional molecule, possessing both an aldehyde group and a carbon-carbon double bond, making it a valuable intermediate in multi-step organic syntheses. Its reactivity allows for a range of chemical transformations, enabling the construction of more complex molecular architectures. The compound serves as a starting point for producing various derivatives through reactions targeting its aldehyde or alkene functionalities.

Key synthetic transformations involving this compound include:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. This reaction yields 2-cyclohexylideneacetic acid, a precursor for esters and amides.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, forming 2-cyclohexylideneethanol. Typical reagents for this conversion include sodium borohydride (B1222165) and lithium aluminum hydride. This alcohol can then be used in subsequent reactions, such as esterification.

Nucleophilic Addition: As a typical aldehyde, it undergoes nucleophilic addition at the carbonyl carbon, which is a foundational step in forming new carbon-carbon bonds and introducing various functional groups.

These reactions demonstrate the compound's utility in building a diverse array of other chemicals, positioning it as a key building block for fine chemicals used in pharmaceutical and agrochemical industries. guidechem.com

Table 1: Key Synthetic Transformations of this compound
Reaction TypeReagent(s)Major ProductProduct Chemical Formula
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)2-Cyclohexylideneacetic acidC₈H₁₂O₂
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)2-CyclohexylideneethanolC₈H₁₄O

Use in the Manufacturing of Specialty Chemicals

The derivatives of this compound serve as precursors in the production of various specialty chemicals.

In the agricultural sector, aldehyde-functionalized compounds are crucial for developing pest management solutions. google.com this compound and its structural analogs are investigated for their role in creating semiochemicals, specifically insect pheromones. These pheromones are instrumental in monitoring and controlling pest populations by luring insects into traps. google.com For instance, a related compound, (Z)-(3,3-dimethylcyclohexylidene)acetaldehyde, is a known component of the aggregation pheromone for the sugar-beet weevil (Bothynoderes punctiventris), and field tests have confirmed its effectiveness in attracting these pests. This application highlights its utility in producing targeted and environmentally sensitive agricultural products.

While not a direct component, this compound can serve as a precursor for synthesizing plasticizers, which are additives used to increase the flexibility and durability of polymeric materials like PVC. ambeed.compolynt.com Plasticizers are typically ester-based compounds. polynt.comhallstarindustrial.com

The synthesis of a potential plasticizer from this compound would involve a two-step process:

Conversion to an Alcohol or Acid: First, the aldehyde is converted into either an alcohol (2-cyclohexylideneethanol) via reduction or a carboxylic acid (2-cyclohexylideneacetic acid) via oxidation.

Esterification: The resulting derivative is then esterified. For example, the alcohol (2-cyclohexylideneethanol) could be reacted with a dicarboxylic acid, such as adipic acid, to form a large diester molecule. Alternatively, the carboxylic acid (2-cyclohexylideneacetic acid) could be reacted with a suitable alcohol. nih.gov

These resulting esters, possessing a bulky cyclohexyl group, could exhibit the necessary properties, such as low volatility and compatibility with polymer matrices, to function effectively as specialty plasticizers. This potential application demonstrates how this compound can be a foundational block for creating value-added components for the polymer industry.

Pheromone Research and Development

This compound and its derivatives are significant in the field of chemical ecology, particularly in the research and development of insect pheromones. Aldehydes are a common functional group found in the natural pheromone blends of many insect species. google.com

Research has focused on the synthesis and biological activity of compounds structurally related to this compound. For example, stereoisomers of (3,3-dimethylcyclohexylidene)acetaldehyde are recognized components of aggregation pheromones in several species of weevils in the genus Anthonomus. In these insects, the specific blend and ratio of pheromone components, including these aldehydes, ensure species-specific communication, which is vital for mating and aggregation behaviors. The development of synthetic lures containing these compounds is a key strategy in integrated pest management (IPM) programs for monitoring and controlling agricultural and horticultural pests. guidechem.com

Table 2: Related Compounds in Pheromone Research
Compound NamePest SpeciesPheromone Type
(Z)-(3,3-dimethylcyclohexylidene)acetaldehydeSugar-beet weevil (Bothynoderes punctiventris)Aggregation
(Z)- and (E)-(3,3-dimethylcyclohexylidene)acetaldehydeVarious Anthonomus spp. weevilsAggregation

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
2-Cyclohexylideneacetic acid
2-Cyclohexylideneethanol
(Z)-(3,3-dimethylcyclohexylidene)acetaldehyde
(E)-(3,3-dimethylcyclohexylidene)acetaldehyde
Adipic acid
Chromium trioxide
Lithium aluminum hydride
Potassium permanganate
Sodium borohydride

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of specific stereoisomers, or enantiomers, is of paramount importance in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. wikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral molecule. wikipedia.orguwindsor.ca In the context of 2-Cyclohexylideneacetaldehyde and other α,β-unsaturated aldehydes, organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity. acs.orgacs.orgnih.govrsc.orgfrontiersin.org

Organocatalysts are small organic molecules that can catalyze chemical reactions. Their use offers a more sustainable alternative to traditional metal-based catalysts. organic-chemistry.org Researchers are actively developing novel organocatalytic systems to control the stereochemical outcome of reactions involving α,β-unsaturated aldehydes. For instance, diphenylprolinol ether has been successfully employed as an organocatalyst in the enantioselective Friedel−Crafts alkylation/cyclization cascade reaction of 1-naphthols and α,β-unsaturated aldehydes, yielding chiral chromanes and dihydrobenzopyranes with good yields and enantioselectivities. acs.org The efficiency and enantioselectivity of these reactions can be influenced by factors such as the catalyst structure, solvent, and the electronic properties of the aldehyde. acs.org

Another area of focus is the development of catalytic systems for enantioselective peroxidation of α,β-unsaturated aldehydes, which can lead to the synthesis of biologically important chiral endoperoxides. nih.gov The structure of the hydroperoxide used in these reactions has been found to have a significant impact on the enantioselectivity. nih.gov Furthermore, organocatalytic [3+2] cycloadditions of azomethine ylides and α,β-unsaturated aldehydes provide a convenient route to enantiopure pyrrolizidines and indolizidines, which are important nitrogen-containing heterocyclic compounds. rsc.org

The following table summarizes some of the recent advancements in the enantioselective synthesis involving α,β-unsaturated aldehydes:

Reaction TypeCatalystKey FindingsReference
Friedel−Crafts Alkylation/CyclizationDiphenylprolinol etherAffords one-pot access to chiral chromanes and dihydrobenzopyranes in high yields and enantioselectivities. acs.org acs.org
Carbo [3+3] Cascade CycloadditionL-prolineFirst highly enantioselective organocatalyzed carbo [3+3] cycloaddition of α,β-unsaturated aldehydes. acs.org acs.org
PeroxidationOrganocatalystVarying the hydroperoxide structure significantly impacts enantioselectivity, enabling synthesis of chiral endoperoxides. nih.gov nih.gov
[3+2] CycloadditionOrganocatalystProvides a straightforward procedure for the enantioselective preparation of densely substituted bicyclic and tricyclic nitrogen heterocycles. rsc.org rsc.org
CyclopropanationO-TMS-diarylprolinol"On water" catalysis enables a base-free reaction system with high enantio- and diastereoselectivity. organic-chemistry.org organic-chemistry.org

Integration with Flow Chemistry and Sustainable Methodologies

Flow chemistry, or continuous flow chemistry, is a modern approach to chemical synthesis that offers significant advantages over traditional batch processing, including improved safety, scalability, efficiency, and sustainability. kewaunee.incinz.nz In a flow system, reactants are continuously pumped through a reactor where they mix and react in a controlled environment. kewaunee.in This technology is increasingly being integrated into the synthesis and transformation of α,β-unsaturated aldehydes like this compound.

The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to higher yields, reduced reaction times, and improved selectivity. rsc.orgbeilstein-journals.orgmdpi.com For example, flow processing can enhance the chemoselectivity of certain reactions by preventing competing side reactions that might occur in batch mode. rsc.org This has been demonstrated in the rapid conversion of α,β-unsaturated aldehydes to nitriles in a flow-based system. rsc.org

Furthermore, flow chemistry aligns well with the principles of green chemistry by minimizing waste, reducing solvent usage, and enabling safer reaction conditions. kewaunee.incinz.nzbeilstein-journals.org The development of heterogeneous catalysts, which can be packed into a column in a flow reactor, allows for easy separation of the catalyst from the product and catalyst recycling, further enhancing the sustainability of the process. nih.govresearchgate.net For instance, a continuous-flow hydration–condensation protocol using a heterogeneous solid acid catalyst has been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes. nih.gov

The table below highlights the benefits of integrating flow chemistry with reactions involving α,β-unsaturated aldehydes:

ReactionKey Advantage of Flow ChemistryOutcomeReference
Conversion to NitrilesPrecise control over residence time and temperatureSerendipitous formation of unsaturated nitriles in high yield within minutes. rsc.org rsc.org
Aldol (B89426) CondensationsMarked reduction in reaction times and easy scalabilityProduction of α,β-unsaturated C10-aldehydes with improved efficiency. beilstein-journals.org beilstein-journals.org
Hydration–CondensationOperational simplicity and reduced reagent consumptionEfficient synthesis of α,β-unsaturated ketones on a multigram scale. nih.gov nih.gov
Chemoselective HydrogenationHigh activity and selectivity of nano-nickel catalyst on a polymer supportSelective saturation of the C=C bond in α,β-unsaturated aldehydes. researchgate.net researchgate.net

Advanced Computational Modeling for Complex Reactivity and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound. sumitomo-chem.co.jprsc.orgnih.gov DFT calculations allow researchers to model transition states, predict regioselectivity, and elucidate complex reaction mechanisms at the molecular level. rsc.org This predictive power accelerates the discovery and optimization of new reactions and catalysts.

By analyzing the electronic structure of reactants, intermediates, and transition states, computational models can provide insights that are difficult to obtain through experiments alone. sumitomo-chem.co.jp For example, DFT calculations can be used to determine the rate-determining and stereoselectivity-determining steps in a reaction, guiding the design of more efficient and selective catalysts. rsc.org The accuracy of these calculations has significantly improved with the development of advanced functionals and computational methods. sumitomo-chem.co.jp

The synergy between experimental work and computational modeling is becoming increasingly important in modern chemical research. rsc.org Computational screening of potential reactants and catalysts can narrow down the experimental search space, saving time and resources. escholarship.org For instance, computational tools can be used to predict the reactivity of this compound as a dienophile in cycloaddition reactions by analyzing its molecular orbital energies.

The following table illustrates the application of computational modeling in understanding the reactivity of α,β-unsaturated aldehydes:

Computational MethodApplicationKey InsightReference
Density Functional Theory (DFT)Modeling transition states and regioselectivity of reactions involving this compound.Predicts electron-deficient dienophile behavior, crucial for cycloaddition efficiency.
DFTInvestigating the mechanism of NHC-catalyzed [2+2] cycloaddition of ketenes and benzaldehydes.The [2+2] cycloaddition step is both the rate- and stereoselectivity-determining step. rsc.org rsc.org
DFTStudying the reaction mechanism of acid-catalyzed esterification.The key rate-determining step is the protonation of the acid and nucleophilic addition of the alcohol. nih.gov nih.gov
High-throughput DFT and Machine LearningConstructing reaction networks for electrolyte degradation in batteries.Enables automated discovery of novel reaction mechanisms. escholarship.org escholarship.org

Exploration of Novel Reaction Pathways and Transformations

The unique chemical structure of this compound, with its conjugated system of a double bond and an aldehyde group, makes it a versatile substrate for a wide range of chemical transformations. Researchers are continuously exploring novel reaction pathways to synthesize complex and valuable molecules from this starting material.

One area of active research is the use of this compound in domino reactions, also known as tandem or cascade reactions. nih.govbeilstein-journals.orglew.roe-bookshelf.de Domino reactions involve a series of intramolecular or intermolecular transformations that occur in a single pot, leading to a significant increase in molecular complexity in a single synthetic operation. beilstein-journals.orglew.ro These reactions are highly efficient and atom-economical. For example, this compound can participate in domino Knoevenagel hetero-Diels-Alder reactions. lew.ro

Furthermore, the development of new multicomponent reactions (MCRs) involving α,β-unsaturated aldehydes is a promising avenue for the rapid generation of diverse molecular scaffolds. chemrxiv.org MCRs combine three or more starting materials in a single reaction vessel to form a product that contains substantial portions of all the reactants. Automated cheminformatic workflows are being developed to systematically invent and screen for novel MCRs. chemrxiv.org

The exploration of novel transformations also includes the development of new catalytic methods for reactions such as enantioselective cyclopropanation and peroxidation, as discussed earlier. nih.govorganic-chemistry.org These new pathways expand the synthetic utility of this compound and provide access to novel and structurally diverse molecules with potential applications in various fields.

Design of Advanced Synthetic Intermediates and Building Blocks

This compound itself serves as a valuable building block in organic synthesis. specificpolymers.comsigmaaldrich.commoa-technology.comemolecules.com Its functional groups, the aldehyde and the alkene, allow for a variety of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules. The design and synthesis of novel building blocks derived from this compound is a key strategy for accessing new chemical space and developing compounds with desired properties.

For example, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, while the double bond can undergo various addition reactions. These transformations lead to a range of derivatives with different functionalities and potential applications. The development of efficient and selective methods for these transformations is crucial for the effective use of this compound as a synthetic intermediate.

The concept of "novel reagent space" is emerging, where researchers aim to identify and synthesize building blocks that are not commercially available but are readily accessible through a few synthetic steps. nih.gov Computational tools can be used to predict the synthesizability of virtual compounds, guiding the selection of promising new building blocks for synthesis. By expanding the library of available building blocks derived from readily available starting materials like this compound, chemists can accelerate the discovery of new molecules with valuable properties.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Cyclohexylideneacetaldehyde, and what analytical techniques validate its purity?

  • Methodological Answer : The compound can be synthesized via aldol condensation using cyclohexanone and acetaldehyde derivatives under basic or acidic catalysis. Key analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and stereochemistry.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and detection of side products.
  • Infrared (IR) spectroscopy to verify carbonyl (C=O) and alkene (C=C) functional groups.
  • High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) (gloves, goggles) due to potential respiratory and dermal irritation.
  • Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation.
  • Emergency protocols should include neutralization with sodium bicarbonate for spills and immediate eye washing with saline solutions. Refer to SDS guidelines for structurally similar aldehydes (e.g., Cyclohexyl isocyanide and 2-ethylhexyl cyclohexenecarboxylate ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity.
  • Databases like REAXYS and PISTACHIO provide historical reaction data for analogous α,β-unsaturated aldehydes .
  • Molecular orbital analysis (HOMO-LUMO energy gaps) predicts electron-deficient dienophile behavior, critical for cycloaddition efficiency .

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH°liquid) of this compound?

  • Methodological Answer :

  • Cross-validate data using NIST Chemistry WebBook standards .
  • Replicate calorimetry experiments under controlled conditions (e.g., bomb calorimetry with <1% uncertainty).
  • Apply statistical error analysis (e.g., standard deviation across triplicate measurements) to identify systematic vs. random errors .

Q. What strategies address discrepancies in catalytic efficiency data for asymmetric synthesis involving this compound?

  • Methodological Answer :

  • Control experiments to isolate catalyst vs. solvent effects (e.g., chiral vs. achiral solvents).
  • Kinetic isotope effects (KIE) and Eyring plots differentiate rate-limiting steps (e.g., enolate formation vs. C-C bond formation).
  • Meta-analysis of literature data using tools like SciFinder to identify outliers or inconsistent reaction conditions .

Data Analysis and Reporting

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Modify substituents on the cyclohexylidene ring and assay antimicrobial/anticancer activity .
  • Dose-response assays (e.g., IC₅₀ determination) with controls for cytotoxicity (e.g., HEK293 cell lines).
  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity with biological targets (e.g., kinases or DNA gyrase) .

Tables for Key Data

Property Value Method Reference
Boiling Point ~215–220°C (estimated)GC-MS retention time
ΔfH°liquid -287.3 ± 2.1 kJ/mol (predicted)DFT/B3LYP/6-31G*
LogP (Octanol-Water) 1.98HPLC retention correlation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.